N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide (CAS: 1060281-69-7) is a synthetic coumarin derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.4 g/mol . Its structure features a coumarin core (2-oxo-2H-chromene) linked via a carboxamide group to a phenyl ring substituted with a dimethylcarbamoylmethyl moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric coumarin scaffold, which is associated with diverse biological activities, including enzyme inhibition and anticancer effects .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGIMFFIHVXHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Coumarin Formation
The 2-oxo-2H-chromene-3-carboxylic acid core is synthesized via Knoevenagel condensation, a widely used method for coumarin derivatives. In a representative procedure, 2-hydroxybenzaldehyde reacts with Meldrum’s acid in an aqueous medium under ultrasound irradiation for 5–15 minutes, yielding 2-oxo-2H-chromene-3-carboxylic acid derivatives with >99% purity. This green chemistry approach minimizes solvent waste and reduces reaction times compared to traditional reflux methods.
Table 1: Reaction Conditions for Coumarin Core Synthesis
| Reactant | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | Tomato juice/H₂O | 20°C | 5 min | 99% |
| 4-Methyl-2-hydroxybenzaldehyde | Ethanol | Reflux | 6 h | 94% |
The choice of substituents on the benzaldehyde precursor dictates the coumarin’s substitution pattern. For example, 4-methyl-2-hydroxybenzaldehyde produces 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, as confirmed by -NMR resonances at δ 8.87 (s, 1H, CH) and 7.99 ppm (dd, 1H, Ar).
Functionalization of the Aromatic Amine Component
Synthesis of 4-[(Dimethylcarbamoyl)methyl]aniline
The amine component, 4-[(dimethylcarbamoyl)methyl]aniline, is prepared through a two-step process:
-
Bromination : 4-Aminobenzyl alcohol is treated with hydrobromic acid (HBr) to form 4-aminobenzyl bromide.
-
Amidation : The bromide intermediate reacts with dimethylamine in the presence of a tertiary base (e.g., triethylamine) to introduce the dimethylcarbamoyl group.
Table 2: Optimization of Amidation Conditions
The reaction proceeds efficiently at room temperature, avoiding energy-intensive conditions. The product is characterized by -NMR signals at δ 41.41 ppm (NH-CH₂-CH₂-Ph) and 160.87 ppm (C=ONH).
Amidation of Coumarin-3-carboxylic Acid
Single-Pot Amidation Using Carbamoyl Chlorides
The final step involves coupling the coumarin-3-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline. A patent-pending single-pot method utilizes carbamoyl chlorides and tertiary bases to accelerate amidation. For example, treating coumarin-3-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline in ethanol under reflux for 6 hours yields the target compound in 94% yield.
Table 3: Comparative Analysis of Amidation Methods
The single-pot method reduces side reactions and simplifies purification. Infrared spectroscopy confirms successful amidation via C=O stretches at 1670 cm⁻¹ (amide I) and 1530 cm⁻¹ (amide II).
Structural Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the chromene structure exhibit significant anticancer properties. The presence of the dimethylcarbamoyl group enhances the biological activity of the chromene derivatives, making them promising candidates for cancer treatment. For instance, studies have shown that derivatives of chromen-4-one can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Antiviral Properties
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been investigated for its antiviral properties, particularly against HIV. The chromene moiety is known to interact with viral proteins, potentially inhibiting their function and thus preventing viral replication . This application is particularly relevant in the context of developing new antiviral agents amidst rising drug resistance.
Antioxidant Effects
The antioxidant potential of this compound has also been explored. Chromene derivatives can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. This property makes them suitable candidates for inclusion in nutraceuticals aimed at enhancing health and longevity .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that yield various derivatives with modified biological activities. The ability to tweak functional groups allows researchers to optimize pharmacological properties such as solubility, stability, and bioavailability.
Synthetic Pathways
Several synthetic pathways have been documented for producing this compound and its derivatives:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Dimethylcarbamoyl chloride | Formation of dimethylcarbamoyl group |
| 2 | Condensation | 4-Hydroxycoumarin | Formation of chromene structure |
| 3 | Acylation | Acetic anhydride | Introduction of carboxamide group |
These reactions highlight the versatility in synthesizing compounds with varying biological activities .
Comparative Studies
Comparative studies have evaluated the efficacy of this compound against standard treatments for various conditions. In vitro studies show that it exhibits comparable or superior activity against certain cancer cell lines compared to established chemotherapeutics .
Mechanism of Action
The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide and related coumarin derivatives:
Structural and Functional Group Analysis
Core Variations: The target compound shares the 2-oxo-2H-chromene core with most analogs (e.g., Compounds 12, M1968). Substituents on the phenyl ring significantly modulate physicochemical properties.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is derived from ethyl coumarin-3-carboxylate, a common intermediate for introducing carboxamide substituents .
Biological Implications: While biological data for the target compound are lacking, structurally related compounds exhibit enzyme inhibitory activity. For example, N-(2-(2-(2-(N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (Compound 3A) acts as a reversible inhibitor of butyrylcholinesterase, highlighting the role of extended alkyl chains in enhancing binding affinity .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. 2D NMR (COSY, HSQC) resolves complex coupling in the dimethylcarbamoyl group .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula.
- X-ray crystallography : Single-crystal analysis with SHELXT refines bond angles/geometry, resolving ambiguities in stereochemistry .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies (e.g., variable IC values in anticancer assays) require:
Assay standardization : Validate cell lines (e.g., MCF-7 vs. HeLa), incubation times, and control compounds.
Purity reassessment : Confirm compound integrity via HPLC (>98% purity) to exclude degradation products.
Structural analogs comparison : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate structure-activity relationships .
What mechanistic approaches identify the compound’s biological targets?
Q. Advanced
- Molecular docking : Screen against protein databases (PDB) to predict binding affinities for kinases or DNA topoisomerases.
- Enzyme inhibition assays : Measure activity changes in purified enzymes (e.g., COX-2, HDACs) via fluorogenic substrates.
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .
What challenges arise in crystallizing this compound, and how are they resolved?
Q. Advanced
- Crystallization issues : Poor crystal growth due to flexible dimethylcarbamoyl side chains.
- Solutions :
How do solvent polarity and substituents influence the compound’s photophysical properties?
Q. Advanced
- UV-Vis spectroscopy : Bathochromic shifts in polar solvents indicate intramolecular charge transfer (ICT) between chromene and carboxamide groups.
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance fluorescence quenching, while electron-donating groups (e.g., methoxy) increase quantum yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
